Methyl 3-cyclopropoxybenzoate
Overview
Description
Methyl 3-cyclopropoxybenzoate: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a derivative of benzoic acid where a methyl group is attached to the carboxyl group and a cyclopropoxy group is attached to the benzene ring at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-cyclopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Cyclopropanation Reaction: Another method involves the cyclopropanation of 3-hydroxybenzoic acid followed by esterification with methanol.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Process: Some industrial setups may use a continuous process for large-scale production, where the reaction mixture is continuously fed into the reactor and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Different substituted benzene derivatives.
Scientific Research Applications
Chemistry: Methyl 3-cyclopropoxybenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of fragrances and flavors due to its unique chemical properties.
Mechanism of Action
The exact mechanism by which Methyl 3-cyclopropoxybenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Methyl 3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
Methyl 3-methoxybenzoate: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness: Methyl 3-cyclopropoxybenzoate is unique due to the presence of the cyclopropoxy group, which imparts different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-cyclopropyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBLFVHSXYPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720892 | |
Record name | Methyl 3-(cyclopropyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921602-60-0 | |
Record name | Methyl 3-(cyclopropyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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